molecular formula C17H12O6 B2860776 7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione CAS No. 780821-74-1

7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione

Cat. No. B2860776
CAS RN: 780821-74-1
M. Wt: 312.277
InChI Key: RMQHSNYXQLJJFO-UHFFFAOYSA-N
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Description

The compound is a derivative of chromene, which is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . Chromenes and their derivatives have been found to have various potential biological activities, including anti-cancerous, anti-proliferative, anti-inflammatory, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound appears to contain two hydroxy groups and a spirobi[chromene] group, which suggests it may have interesting chemical properties .

Scientific Research Applications

Synthesis Techniques

Research has developed efficient methods for synthesizing chromene derivatives, leveraging environmentally friendly, high-yield, and straightforward procedures. For example, Yao et al. (2009) described an efficient synthesis of 4H-benzo[g]chromene-5,10-dione derivatives through a multicomponent reaction catalyzed by triethylbenzylammonium chloride under solvent-free conditions, emphasizing the process's environmental benefits and simplicity (Yao et al., 2009). Similarly, Patel et al. (2021) developed a mild and highly efficacious synthetic route for spiro[indoline-3,9′-xanthene]trione and spiro[chromene-4,3′-indoline]-3-carbonitrile derivatives using a graphene oxide-supported dicationic ionic liquid (DIL@GO) as a heterogeneous catalyst in water, highlighting the process's efficiency and environmental friendliness (Patel et al., 2021).

Potential Applications in Anticancer Research

The synthesis of chromene derivatives has also found potential applications in anticancer research. For instance, Pan et al. (2014) conducted an organocatalytic asymmetric cascade Michael cyclization reaction to synthesize spiro[4H-benzo[g]chromene-indoline] derivatives, which demonstrated excellent antiproliferative activity against several cancer cell lines, suggesting their potential utility in anticancer drug development (Pan et al., 2014).

Green Chemistry Approaches

The emphasis on green chemistry and environmentally benign synthesis methods is a common theme in the research of chromene derivatives. For example, Jadidi et al. (2009) reported an efficient one-pot synthesis of spiro[chromeno[2,3-d]pyrimidine-5,3'-indoline]-tetraones by a three-component reaction in water, showcasing an approach that minimizes harmful solvent use and simplifies the synthesis process (Jadidi et al., 2009).

Innovative Synthesis Strategies

Innovative synthesis strategies for creating complex molecular structures are also a focus of research. Rawat et al. (2006) explored the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are present in photochromic materials and biologically active natural products, demonstrating the versatility and potential applications of chromene derivatives in synthesizing complex molecules (Rawat et al., 2006).

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, such as its potential activity as a PDE5 inhibitor . Additionally, more research could be done to fully understand its synthesis process, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

7,7'-dihydroxy-4,4'-spirobi[3H-chromene]-2,2'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c18-9-1-3-11-13(5-9)22-15(20)7-17(11)8-16(21)23-14-6-10(19)2-4-12(14)17/h1-6,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQHSNYXQLJJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC2=C(C13CC(=O)OC4=C3C=CC(=C4)O)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione

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